molecular formula C8H10N2O4 B6143941 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1170943-03-9

3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B6143941
CAS RN: 1170943-03-9
M. Wt: 198.18 g/mol
InChI Key: SENZCXFSSJRDPT-UHFFFAOYSA-N
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Description

3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-MOP, is an organic acid that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1980s, and has since become a popular reagent in laboratories around the world. 3-MOP is used in a variety of biochemical and physiological experiments, and its unique properties make it an attractive choice for researchers.

Scientific Research Applications

Anesthesia

This compound is chemically related to Remifentanil , a potent µ-opioid receptor agonist . Remifentanil is used in clinical practice for its analgesic properties, providing pain relief during surgical procedures . It has a unique pharmacokinetic profile due to its rapid metabolism by non-specific tissue esterases .

Rapid Metabolism

The compound’s rapid metabolism by non-specific tissue esterases leads to a rapid systemic elimination . This makes it an ideal choice for procedures requiring a short-acting opioid .

Hemodynamic Stability

Remifentanil, which is chemically related to this compound, is known for its ability to provide hemodynamic stability . This is particularly useful in surgical procedures where maintaining the patient’s blood pressure and heart rate within normal ranges is critical .

Antileishmanial Activity

Some hydrazine-coupled pyrazole derivatives, which include this compound, have shown promising antileishmanial activity . In particular, compound 13 displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives also demonstrated significant antimalarial activity . Compounds 14 and 15 showed notable inhibition effects against Plasmodium berghei, with compound 15 achieving a 90.4% suppression .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to understand their antileishmanial activity . These studies can provide insights into the compound’s mechanism of action and potential for drug development .

properties

IUPAC Name

3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-14-8(13)6-4-9-10(5-6)3-2-7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENZCXFSSJRDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

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